N-((3-(4-bromophenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)-N-butylbutan-1-amine
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Overview
Description
The compound “N-((3-(4-bromophenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)-N-butylbutan-1-amine” is a complex organic molecule that contains several functional groups, including a thiazole, a triazole, and an amine . It is part of the 1,2,4-triazole class of compounds, which are known for their wide range of pharmacological activities, including antifungal, antibacterial, anticancer, anticonvulsant, antituberculosis, antiviral, antiparasitic, analgesic, and anti-inflammatory properties .
Synthesis Analysis
The synthesis of similar triazole-based compounds often involves a series of steps, including hydrogenation, Sandmeyer iodination, and Grignard carboxylation . The specific synthesis process for this compound is not available in the retrieved data.Scientific Research Applications
Antimicrobial Activity
Compounds with structural elements similar to N-((3-(4-bromophenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)-N-butylbutan-1-amine have been synthesized and characterized, showing promising antimicrobial activity against various bacterial and fungal strains. For example, derivatives of 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol have exhibited significant antimicrobial properties (Kaneria et al., 2016).
Anti-Inflammatory and Anticancer Activity
Thiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones and their Michael addition products have been reported to possess anti-inflammatory activities. The structure-activity relationships have been explored, revealing that certain substitutions on the thiazole and triazole rings can enhance their pharmacological effects (Tozkoparan et al., 1999). Furthermore, novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety have shown potent anticancer activities, particularly against Hepatocellular carcinoma cell lines (Gomha et al., 2017).
Molecular Docking and Biological Applications
New series of thiazole derivatives have been synthesized and subjected to molecular docking studies against pathogen proteins, demonstrating their potential as antimicrobial agents. The antimicrobial activity of these compounds has been evaluated against a range of bacterial and fungal species, showing high activity levels for derivatives with di- and trithiazole rings (Althagafi et al., 2019).
Future Directions
Triazole-based compounds, such as the one , are of significant interest in medicinal chemistry due to their wide range of pharmacological activities . Future research could focus on further exploring the therapeutic potential of these compounds, particularly their neuroprotective and anti-inflammatory properties .
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole and triazole derivatives, have been reported to exhibit diverse biological activities . They act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives have shown cytotoxic activity on human tumor cell lines .
Biochemical Pathways
For instance, some thiazole derivatives have been reported to exhibit their biological activities through their interaction with DNA .
Pharmacokinetics
It’s worth noting that compounds with similar structures, such as thiazole and triazole derivatives, have been reported to exhibit diverse pharmacological activities .
Result of Action
Compounds with similar structures have been reported to exhibit diverse biological activities . For instance, some thiazole derivatives have shown cytotoxic activity on human tumor cell lines .
Action Environment
It’s worth noting that the biological activities of compounds with similar structures can be influenced by various factors, including the presence of other compounds, ph, temperature, and more .
Biochemical Analysis
Biochemical Properties
It is known that thiazolo[3,2-b][1,2,4]triazoles, the class of compounds to which it belongs, can interact with a variety of enzymes and receptors in the biological system .
Cellular Effects
Compounds in the thiazolo[3,2-b][1,2,4]triazole class have been reported to influence cell function . They can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that thiazolo[3,2-b][1,2,4]triazoles can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
N-[[3-(4-bromophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl]methyl]-N-butylbutan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25BrN4S/c1-3-5-11-23(12-6-4-2)13-17-14-24-18(21-22-19(24)25-17)15-7-9-16(20)10-8-15/h7-10,14H,3-6,11-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWPGSOEVYKEEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CC1=CN2C(=NN=C2S1)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25BrN4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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